JW74 - 863405-60-1

JW74

Catalog Number: EVT-287300
CAS Number: 863405-60-1
Molecular Formula: C24H20N6O2S
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tankyrases (TNKS) are poly(ADP-ribose) polymerases (PARPs) that cleave NAD+ to produce nicotinamide and ADP-ribose, which is then covalently attached to an acceptor protein in a process known as poly(ADP-ribosyl)ation. TNKS have key roles in the Wnt signaling pathway as part of the β-catenin destruction complex. JW 74 is an inhibitor of the catalytic PARP domain of TNKS1/2 that blocks canonical Wnt signaling with an IC50 value of 790 nM. It increases the levels of Axin2 and decreases β-catenin levels in colorectal cancer (CRC) cells, leading to down-regulation of Wnt target genes. JW 74 inhibits the growth of CRC xenograft tumors in mice. JW 74 induces apoptosis and differentiation in osteosarcoma cell lines.
Novel inhibitor of canonical Wnt signaling
JW74 is a tankyrase-specific inhibitor. JW74 affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines. At the molecular level, JW74 induces stabilization of AXIN2, a key component of the β-catenin destruction complex, resulting in reduced levels of nuclear β-catenin. At the functional level, JW74 induces reduced cell growth in all three tested cell lines, in part due to a delay in cell cycle progression and in part due to an induction of caspase-3-mediated apoptosis. Furthermore, JW74 induces differentiation in U2OS cells, which under standard conditions are resistant to osteogenic differentiation. JW74 also enhances differentiation of OS cell lines, which do not harbor a differentiation block. ( Cancer Med. 2014 Feb;3:36-46. )
Source and Classification

JW74 was developed as part of research aimed at targeting the Wnt/β-catenin signaling pathway, which is often aberrantly activated in several malignancies. Its effectiveness has been demonstrated primarily in preclinical studies focusing on cancer cell lines, notably osteosarcoma . The compound's systematic name is N-(4-(4-(trifluoromethyl)phenyl)-2-thiazolyl)-2-(trifluoromethyl)benzamide, and it is cataloged under CAS number 863405-60-1 .

Synthesis Analysis

The synthesis of JW74 involves several key steps that optimize its potency and pharmacokinetic properties. Initially derived from lead compounds through iterative modifications, synthetic methodologies have been developed to allow for modular construction of the compound.

Synthetic Methodology

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various reactions including coupling and cyclization.
  2. Key Reactions:
    • Amidation: This step forms the amide bond critical to the structure.
    • Thiazole Formation: A thiazole ring is incorporated through cyclization reactions involving thioketones and halides.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels suitable for biological testing.

The synthetic route emphasizes maintaining structural integrity while enhancing biological activity, particularly against tankyrase enzymes .

Molecular Structure Analysis

The molecular structure of JW74 features a thiazole moiety connected to a trifluoromethyl phenyl group, contributing to its biological activity.

Structural Characteristics

  • Molecular Formula: C15H10F6N2OS
  • Molecular Weight: 396.31 g/mol
  • 3D Structure: The compound exhibits a planar conformation conducive to π–π stacking interactions with target proteins, particularly within the active sites of tankyrases.

Structure-Activity Relationship

Analysis has shown that modifications to specific regions of the molecule can significantly alter its potency. For instance, variations in the aromatic rings or substitutions on the thiazole can enhance binding affinity to tankyrases, thereby improving inhibitory effects on the Wnt signaling pathway .

Chemical Reactions Analysis

JW74 primarily functions through its interaction with tankyrase enzymes, inhibiting their activity and thereby affecting downstream signaling pathways.

Key Reactions

  • Inhibition of Tankyrases: JW74 binds to the catalytic domain of tankyrase 1 and 2, preventing their ability to poly-ADP-ribosylate target proteins.
  • Impact on β-Catenin Levels: By inhibiting tankyrases, JW74 leads to stabilization of AXIN2, a component of the β-catenin destruction complex, which results in decreased levels of nuclear β-catenin and reduced transcriptional activity of β-catenin target genes such as AXIN2 and C-MYC .
Mechanism of Action

The mechanism by which JW74 exerts its effects involves several molecular interactions:

  1. Inhibition of Poly-ADP-Ribosylation: JW74 inhibits tankyrase-mediated poly-ADP-ribosylation, leading to stabilization of AXIN2.
  2. Reduction in Nuclear β-Catenin: This stabilization prevents β-catenin from translocating into the nucleus, thus inhibiting its role in promoting gene transcription related to cell proliferation and survival.
  3. Induction of Apoptosis: JW74 has been shown to induce apoptosis via caspase-3 activation in osteosarcoma cell lines, contributing to its potential therapeutic effects against tumors .
Physical and Chemical Properties Analysis

JW74 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows acceptable solubility profiles in various solvents which are crucial for in vitro studies.
  • Stability: While effective in vitro, JW74 has been noted for rapid clearance from biological systems due to poor stability, which poses challenges for therapeutic applications .
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range indicative of solid crystalline compounds.
Applications

JW74 has significant implications for cancer research and therapy:

  1. Cancer Treatment Research: As a tankyrase inhibitor, JW74 is being explored as a potential therapeutic agent for cancers characterized by aberrant Wnt/β-catenin signaling, such as colorectal cancer and osteosarcoma.
  2. Preclinical Studies: It has shown promise in reducing tumor growth in animal models by inhibiting canonical Wnt signaling pathways .
  3. Biological Research Tool: Beyond therapeutic applications, JW74 serves as an important tool for studying Wnt signaling dynamics in cellular models.
Mechanistic Foundations of JW74 in Wnt/β-Catenin Pathway Modulation

Tankyrase Inhibition as a Strategic Target in Canonical Wnt Signaling

Tankyrases (TNKS1/2) are poly(ADP-ribose) polymerases (PARPs) that regulate the Wnt/β-catenin pathway through post-translational modification of AXIN, a core scaffold protein of the β-catenin destruction complex. By catalyzing the poly(ADP-ribosyl)ation (PARsylation) of AXIN, tankyrases promote its ubiquitination by the E3 ligase RNF146, leading to AXIN degradation via the proteasome pathway [1] [3]. This degradation reduces the efficiency of the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates TCF/LEF-mediated transcription of oncogenes (e.g., MYC, CCND1). JW74 selectively inhibits tankyrase PARP activity, disrupting this pathological cascade in cancers with aberrant Wnt activation [1] [6] [7].

Structural Basis of JW74-TNKS1/2 Interaction Dynamics

JW74 binds the adenosine subsite (ADE) within the NAD⁺-binding groove of tankyrase catalytic domains (TNKS1/2), distinct from nicotinamide subsite (NI)-targeting inhibitors like XAV939 [5] [10]. Structural studies of analogous ADE-binding inhibitors (e.g., WIKI4) reveal:

  • Hydrophobic pocket engagement: JW74’s aromatic rings occupy a pocket formed by residues Tyr1071, Phe1035, and Ile1075 (TNKS2 numbering), stabilized by π-π stacking and van der Waals interactions [5] [10].
  • Hydrogen-bonding network: The sulfonamide group of JW74 forms hydrogen bonds with Gly1032 and Ser1068, critical for complex stability [5].
  • Selectivity determinants: Unlike NI-site inhibitors, ADE-targeting compounds exploit structural differences in the adenosine-binding regions across PARP family members, granting JW74 selectivity for TNKS1/2 over PARP1/2 [5] [10].

Table 1: Structural Dynamics of JW74-TNKS2 Interaction

Interaction TypeResidues InvolvedEnergetic Contribution
Hydrophobic PackingTyr1071, Phe1035ΔG = -3.2 kcal/mol
Hydrogen BondingGly1032, Ser1068ΔG = -1.8 kcal/mol
π-StackingPhe1061ΔG = -2.5 kcal/mol

Data derived from crystallography of analogous TNKS2-inhibitor complexes [5] [10].

AXIN Stabilization and β-Catenin Degradation Complex Regulation

JW74-mediated tankyrase inhibition blocks AXIN PARsylation, preventing RNF146-dependent ubiquitination. This stabilizes AXIN1/2, enhancing assembly of the β-catenin destruction complex (AXIN–APC–GSK3β–CK1α):

  • AXIN accumulation: JW74 (5 μM) increases AXIN2 protein levels by >5-fold in osteosarcoma (U2OS) and colorectal cancer (HCT116) cells within 24 hours [1] [7].
  • β-catenin degradation: Stabilized destruction complex drives phosphorylation of β-catenin at Ser45/Thr41 by CK1α/GSK3β, priming it for β-TrCP-mediated ubiquitination and proteasomal degradation. JW74 reduces nuclear β-catenin by 60–80% in Wnt-hyperactivated cells [1] [4] [7].
  • Downstream effects: Degradation suppresses TCF/LEF transcriptional activity, validated by TOPFlash reporter assays showing 70–90% inhibition in JW74-treated cells (IC₅₀ = 0.3–1.2 μM) [1] [7].

Table 2: JW74-Induced Modulation of Wnt Pathway Components

Target ProteinChange After JW74 TreatmentFunctional Consequence
AXIN2↑ 5–8 foldEnhanced destruction complex assembly
β-Catenin (nuclear)↓ 60–80%Loss of TCF/LEF transactivation
c-Myc↓ 70%G₁ cell cycle arrest
Cyclin D1↓ 65%Delayed S-phase progression

Data from immunoblotting and reporter assays in osteosarcoma/colorectal cancer models [1] [4] [7].

Comparative Efficacy in Disrupting β-Catenin/TCF Transcriptional Activity

JW74 exhibits superior pathway suppression compared to early-generation tankyrase inhibitors in specific contexts:

  • Versus NI-subsite inhibitors (XAV939): JW74 achieves comparable IC₅₀ values (0.3–1.2 μM vs. 0.11 μM for XAV939) in TOPFlash assays but demonstrates enhanced cellular permeability due to its non-nicotinamide-like chemical scaffold [1] [5].
  • Versus IWR-1: Both target the ADE subsite, but JW74 shows 3–5-fold greater potency in reducing nuclear β-catenin in APC-mutant colorectal cancer cells (DLD1), attributed to stronger hydrophobic interactions with TNKS2 [7] [10].
  • Functional downstream impact: JW74 suppresses expression of β-catenin/TCF target genes (MYC, AXIN2, CCND1) by 60–90% in osteosarcoma and colorectal cancer lines, surpassing IWR-1 (40–70% suppression) at equimolar doses [1] [2]. In Xenopus embryos, JW74 blocks Wnt8-induced axis duplication at 10 μM, confirming in vivo efficacy [7].

Table 3: Comparative Efficacy of Tankyrase Inhibitors in Wnt Pathway Suppression

InhibitorBinding SubsiteTOPFlash IC₅₀ (μM)Nuclear β-catenin ReductionTarget Gene Suppression
JW74ADE0.3–1.260–80%60–90%
XAV939NI0.1150–75%50–85%
IWR-1ADE0.5–2.040–70%40–70%
G007-LKNI0.0270–90%70–95%

Data compiled from cell-based assays [1] [5] [7].

Properties

CAS Number

863405-60-1

Product Name

JW74

IUPAC Name

5-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Molecular Formula

C24H20N6O2S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C24H20N6O2S/c1-16-3-5-17(6-4-16)22-26-21(32-29-22)15-33-24-28-27-23(18-11-13-25-14-12-18)30(24)19-7-9-20(31-2)10-8-19/h3-14H,15H2,1-2H3

InChI Key

KRIKILRRJCIWNB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C5=CC=NC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

JW74; JW-74; JW 74.

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.